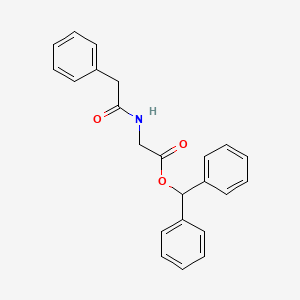![molecular formula C16H13BrN2O5 B3542394 (4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate](/img/structure/B3542394.png)
(4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate
Overview
Description
(4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate is an organic compound that features both nitro and bromo functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (nitro and bromo) can significantly influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate typically involves a multi-step process. One common method starts with the esterification of 2-aminoacetic acid with (4-nitrophenyl)methanol under acidic conditions to form (4-nitrophenyl)methyl 2-aminoacetate. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Hydrolysis: The products are (4-nitrophenyl)methanol and 2-[(4-bromobenzoyl)amino]acetic acid.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore. The nitro and bromo groups can interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the bromo group can form halogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methyl 2-[(4-chlorobenzoyl)amino]acetate
- (4-Nitrophenyl)methyl 2-[(4-fluorobenzoyl)amino]acetate
- (4-Nitrophenyl)methyl 2-[(4-iodobenzoyl)amino]acetate
Uniqueness
Compared to its analogs, (4-Nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties, making it distinct in its applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(4-bromobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-13-5-3-12(4-6-13)16(21)18-9-15(20)24-10-11-1-7-14(8-2-11)19(22)23/h1-8H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPQGZZRAOOOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CNC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate](/img/structure/B3542316.png)
![2-chloro-N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542323.png)
![1-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-4-phenylpiperazine](/img/structure/B3542336.png)
![N-(2-ethylphenyl)-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3542342.png)
![4-[benzenesulfonyl(methyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3542351.png)
![1H-1,2,3-BENZOTRIAZOL-1-YL{2-[(4-NITROPHENYL)SULFONYL]PHENYL}METHANONE](/img/structure/B3542357.png)
![4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3542360.png)

![4-nitrobenzyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3542373.png)

![benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542392.png)


